molecular formula C8H18BrNOS B12542845 Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, bromide CAS No. 146839-13-6

Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, bromide

Cat. No.: B12542845
CAS No.: 146839-13-6
M. Wt: 256.21 g/mol
InChI Key: GEEUTVIKPLNHJM-UHFFFAOYSA-M
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Description

Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, bromide is an organosulfur compound characterized by the presence of a sulfonium ion. Sulfonium ions are positively charged and feature three organic substituents attached to a sulfur atom. This compound is known for its unique chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfonium salts, including Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, bromide, are typically synthesized through the alkylation of thioethers with alkyl halides. The reaction proceeds via a nucleophilic substitution mechanism (S_N2), where the thioether reacts with an alkyl halide to form the sulfonium salt . For example, the reaction of dimethyl sulfide with an alkyl halide like iodomethane yields the corresponding sulfonium salt.

Industrial Production Methods

Industrial production of sulfonium salts often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or biphasic extraction, to obtain high-purity products . The use of automated reactors and controlled reaction conditions ensures consistent quality and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, bromide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, bromide involves its ability to act as an electrophile due to the positive charge on the sulfur atom. This electrophilic nature allows it to participate in nucleophilic substitution reactions, forming new chemical bonds. The compound can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • Trimethylsulfonium iodide
  • Dimethylsulfonium methylide
  • S-adenosylmethionine (AdoMet)

Uniqueness

Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, bromide is unique due to its specific substituents, which confer distinct reactivity and properties compared to other sulfonium salts. Its ability to form stable ylides and participate in a wide range of chemical reactions makes it particularly valuable in synthetic chemistry .

Properties

CAS No.

146839-13-6

Molecular Formula

C8H18BrNOS

Molecular Weight

256.21 g/mol

IUPAC Name

[2-(diethylamino)-2-oxoethyl]-dimethylsulfanium;bromide

InChI

InChI=1S/C8H18NOS.BrH/c1-5-9(6-2)8(10)7-11(3)4;/h5-7H2,1-4H3;1H/q+1;/p-1

InChI Key

GEEUTVIKPLNHJM-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)C(=O)C[S+](C)C.[Br-]

Origin of Product

United States

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